(3,4-Dimethoxyphenyl)hydrazine hydrochloride

Beschreibung

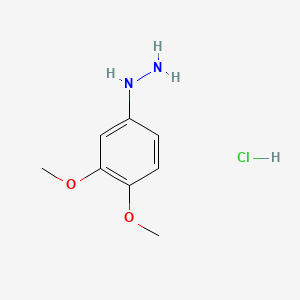

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is commonly used as a reagent in organic synthesis, particularly in the preparation of chromene-fused quinolinones . The compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-11-7-4-3-6(10-9)5-8(7)12-2;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSRMSMAVYUKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066595 | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40119-17-3, 20329-82-2 | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40119-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethoxyphenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040119173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dimethoxyphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 3,4-dimethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dimethoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazones.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Substituted hydrazines.

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a hydrazine moiety attached to a phenyl ring with methoxy substitutions at the 3 and 4 positions. These methoxy groups enhance its nucleophilic properties, making it more reactive compared to similar compounds lacking these groups.

Organic Synthesis

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is widely used as a reagent in organic synthesis. Its primary applications include:

- Synthesis of Chromene-Fused Quinolinones : The compound acts as an essential intermediate in the preparation of complex organic molecules, particularly chromene-fused quinolinones which have potential pharmaceutical applications.

- Formation of Azo Compounds : It can undergo oxidation reactions to yield azo compounds, which are important in dye manufacturing.

Biological Research

The compound has shown promise in biological applications:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in cellular signaling pathways. This inhibition may lead to antiproliferative effects in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in developing new therapeutic agents .

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its potential in cancer treatment and other therapeutic areas:

- Cancer Research : The compound's ability to modify protein interactions through covalent bond formation may lead to novel anticancer strategies .

- Drug Design : Its structural features allow it to be a valuable scaffold for designing new drugs targeting various diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound demonstrated its ability to inhibit tyrosinase activity. This inhibition was linked to potential applications in treating skin disorders related to hyperpigmentation .

Wirkmechanismus

The mechanism of action of (3,4-Dimethoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the hydrazine moiety, which acts as a nucleophile in the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,4-Dimethylphenyl)hydrazine hydrochloride: Similar in structure but with methyl groups instead of methoxy groups.

(3,4-Dichlorophenyl)hydrazine hydrochloride: Contains chlorine atoms instead of methoxy groups.

Uniqueness

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is unique due to the presence of methoxy groups, which influence its reactivity and solubility. These groups make the compound more electron-rich, enhancing its nucleophilic properties and making it more reactive in certain chemical reactions compared to its methyl and chloro analogs .

Biologische Aktivität

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H12ClN2O2

- Molecular Weight : 202.66 g/mol

- IUPAC Name : this compound

The compound features a hydrazine moiety attached to a phenyl ring with methoxy substitutions at the 3 and 4 positions, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.

- Reactive Intermediates : Metabolic transformations of the compound may lead to reactive intermediates that interact with cellular components, contributing to its biological effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, which could lead to antiproliferative effects in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

The compound demonstrated promising cytotoxic effects, particularly against HeLa cells, indicating its potential for further development as an anticancer drug.

Case Studies

-

Study on Anticancer Mechanisms :

In a study evaluating the mechanism of action against HeLa cells, it was found that this compound induced apoptosis through the activation of caspase pathways. The study reported increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells . -

Antimicrobial Efficacy :

A comparative study assessed the antimicrobial efficacy of several hydrazine derivatives, including this compound. The results indicated that this compound had superior activity against both gram-positive and gram-negative bacteria compared to other derivatives tested.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (3,4-Dimethoxyphenyl)hydrazine hydrochloride in a laboratory setting?

- Methodological Answer : A common approach involves reacting 3,4-dimethoxyphenylhydrazine with hydrochloric acid under controlled conditions. For example, hydrazine derivatives can be synthesized by treating hydrazine hydrate with the corresponding aryl chloride in a polar solvent (e.g., CHCl₃) at 0–25°C for 4–6 hours, followed by aqueous workup and crystallization . Adjustments may include using stoichiometric HCl and optimizing reaction pH to prevent side reactions.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR to identify methoxy (–OCH₃) and hydrazine (–NH–NH₂) groups.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : Hydrochloride salts of aromatic hydrazines are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water or ethanol. Solubility can be tested via gravimetric analysis: dissolve 10 mg in 1 mL solvent, filter undissolved residue, and quantify via UV-Vis calibration curves .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalytic Acid Conditions : Use HCl gas instead of aqueous HCl to reduce water content and minimize hydrolysis.

- Temperature Control : Maintain reaction temperatures below 30°C to prevent decomposition of the hydrazine intermediate .

- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted starting materials. Purity >99% is achievable with two successive crystallizations .

Q. How should researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Tautomerism Check : Hydrazine derivatives may exhibit keto-enol tautomerism, leading to split NMR peaks. Use deuterated DMSO to stabilize the predominant form .

- Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., unreacted aryl chlorides). Adjust mobile phase (acetonitrile:buffer, pH 2.5) for better resolution .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in ethyl acetate/hexane mixtures .

Q. What mechanistic insights are critical when using this compound in heterocyclic synthesis (e.g., indoles)?

- Methodological Answer : In Fischer indole synthesis, this compound reacts with ketones under acidic conditions to form indoles. Key factors:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.